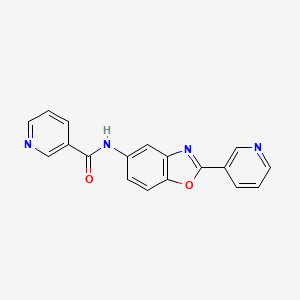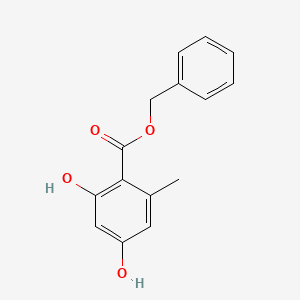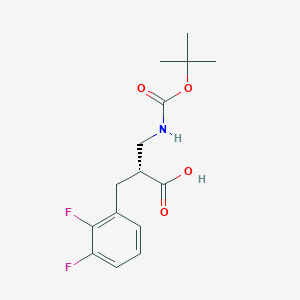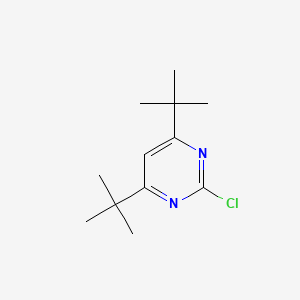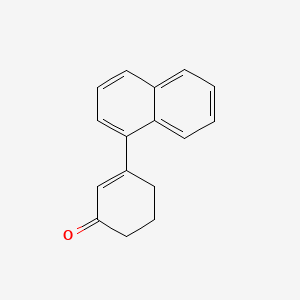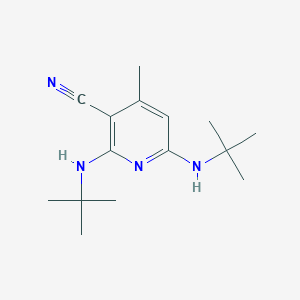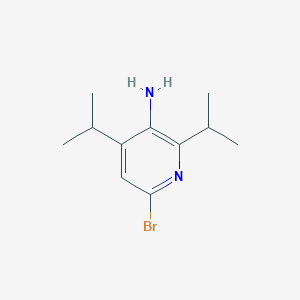![molecular formula C11H16ClNO2 B13978001 1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with epichlorohydrin under basic conditions to form the intermediate, followed by further reactions to introduce the chloro group and the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis.
化学反応の分析
Types of Reactions
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol involves its interaction with specific molecular targets. The chloro group and the hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The methoxyphenyl group can also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Chloro-1-(4-methoxyphenyl)propan-1-one: Similar structure but lacks the methylamino group.
1-Chloro-3-(4-methoxyphenyl)propan-2-ol: Similar structure but lacks the methylamino group.
Uniqueness
1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol is unique due to the presence of both the methylamino group and the methoxyphenyl group, which can influence its reactivity and interactions with biological targets
特性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC名 |
1-chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C11H16ClNO2/c1-15-11-4-2-9(3-5-11)7-13-8-10(14)6-12/h2-5,10,13-14H,6-8H2,1H3 |
InChIキー |
HNJOCEAUEPLIAL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


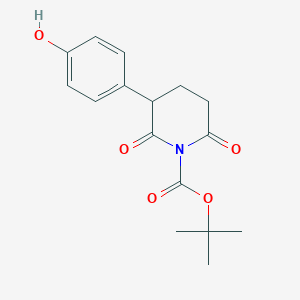
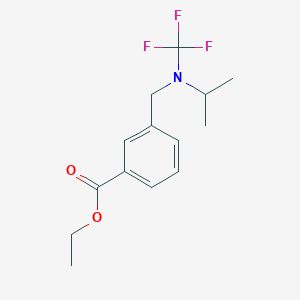
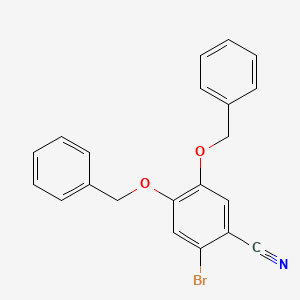
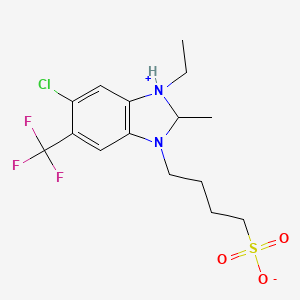
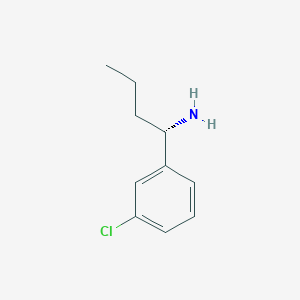
![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)
